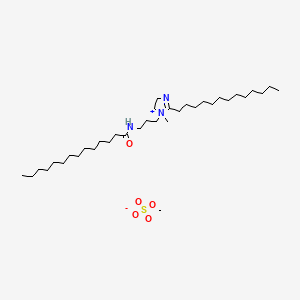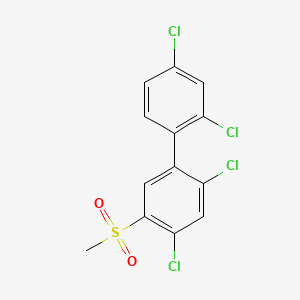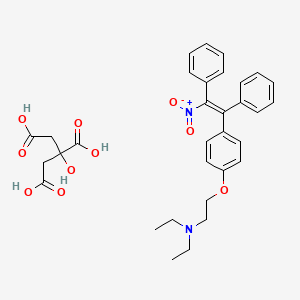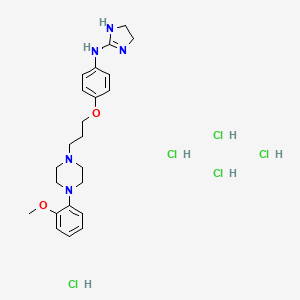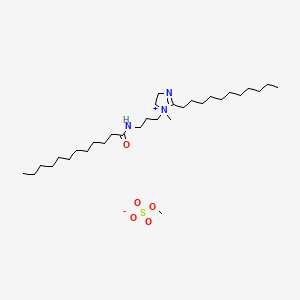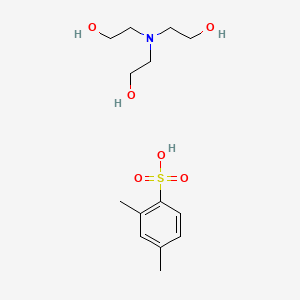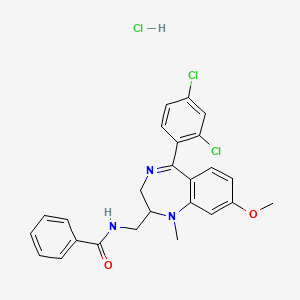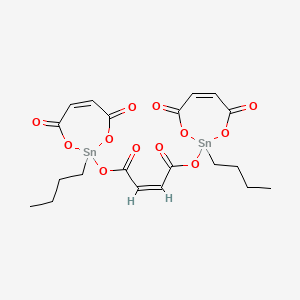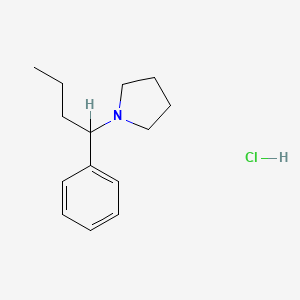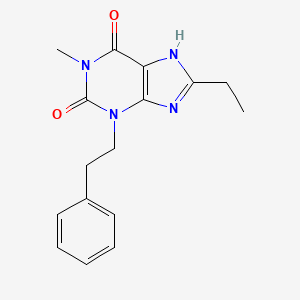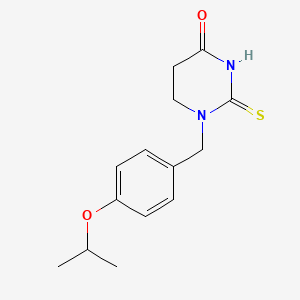
Tetrahydro-1-((4-(1-methylethoxy)phenyl)methyl)-2-thioxo-4(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “NIOSH/MX8960000” is a chemical substance cataloged by the National Institute for Occupational Safety and Health (NIOSH). This compound is part of the NIOSH Pocket Guide to Chemical Hazards, which provides essential information about workplace chemicals and their hazards .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for NIOSH/MX8960000 would typically involve large-scale chemical synthesis processes. These processes are designed to ensure the consistent quality and purity of the compound. The methods may include batch or continuous production techniques, depending on the demand and application of the compound.
Chemical Reactions Analysis
Types of Reactions
NIOSH/MX8960000 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.
Scientific Research Applications
NIOSH/MX8960000 has a wide range of scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and studies to understand its properties and behavior.
Biology: It is employed in biological research to study its effects on living organisms and cellular processes.
Industry: NIOSH/MX8960000 is used in industrial processes, such as manufacturing and quality control, to ensure the safety and efficacy of products.
Mechanism of Action
The mechanism of action of NIOSH/MX8960000 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and triggering a cascade of biochemical reactions. These interactions can affect various cellular processes, leading to the observed effects of the compound.
Comparison with Similar Compounds
NIOSH/MX8960000 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Volatile Organic Compounds (VOCs): These compounds share some chemical properties with NIOSH/MX8960000 and are used in similar applications.
Nitroaromatic Compounds: These compounds have similar functional groups and undergo comparable chemical reactions.
The uniqueness of NIOSH/MX8960000 lies in its specific chemical structure and the particular applications it is used for in scientific research and industry.
Properties
CAS No. |
55383-89-6 |
|---|---|
Molecular Formula |
C14H18N2O2S |
Molecular Weight |
278.37 g/mol |
IUPAC Name |
1-[(4-propan-2-yloxyphenyl)methyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C14H18N2O2S/c1-10(2)18-12-5-3-11(4-6-12)9-16-8-7-13(17)15-14(16)19/h3-6,10H,7-9H2,1-2H3,(H,15,17,19) |
InChI Key |
YBIZXXLWJOAOBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN2CCC(=O)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


